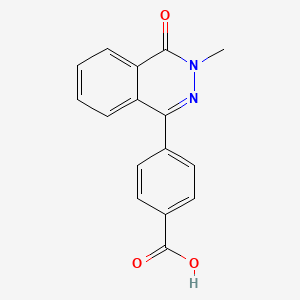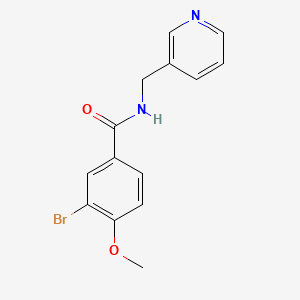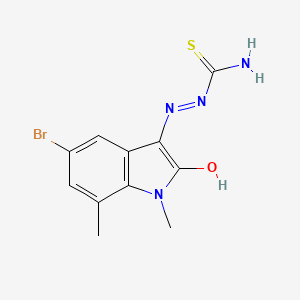![molecular formula C18H19NO B5809982 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one, also known as MMBA, is a synthetic compound that belongs to the class of chalcones. MMBA has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways such as the PI3K/Akt and NF-κB pathways. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and hypoglycemic properties. This compound has also been shown to have antioxidant effects by reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one, including its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, more research is needed to evaluate the safety and toxicity of this compound in vivo and in clinical trials. Finally, the synthesis of this compound analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in the fields of medicine and pharmacology. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and hypoglycemic properties, and its mechanism of action is thought to involve the inhibition of various signaling pathways. Although this compound has several advantages for lab experiments, such as its high purity and stability, its low solubility in water can be a limitation. Future research on this compound could lead to the development of more effective therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. In this reaction, 4-methylbenzaldehyde and 2-methylacetophenone are used as starting materials, which are then treated with a base such as sodium hydroxide. This reaction results in the formation of this compound, which can be purified using various techniques such as recrystallization.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Several studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.
Propiedades
IUPAC Name |
(E)-3-(2-methylanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-8-10-16(11-9-13)18(20)12-15(3)19-17-7-5-4-6-14(17)2/h4-12,19H,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGZGTYEMJDOS-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)



